(4-Iodo-benzyloxy)-acetic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodo-benzyloxy)-acetic acid tert-butyl ester is an organic compound that features an iodo-substituted benzyl group attached to an acetic acid moiety, which is further esterified with tert-butyl alcohol
Preparation Methods
The synthesis of (4-Iodo-benzyloxy)-acetic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzyl alcohol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-iodobenzyl alcohol is reacted with tert-butyl bromoacetate under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product. The crude product is purified by column chromatography to yield the desired this compound.
Chemical Reactions Analysis
(4-Iodo-benzyloxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH), solvents like tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Iodo-benzyloxy)-acetic acid tert-butyl ester has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies involving the modification of biomolecules and the investigation of biological pathways.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Iodo-benzyloxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo-substituted benzyl group can participate in various binding interactions, while the ester moiety can undergo hydrolysis to release the active acetic acid derivative. These interactions and transformations can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
(4-Iodo-benzyloxy)-acetic acid tert-butyl ester can be compared with similar compounds such as:
(4-Iodo-benzyl)-carbamic acid tert-butyl ester: This compound features a carbamate group instead of an acetic acid ester, which can influence its reactivity and biological activity.
tert-Butyl 4-iodobenzoate: This compound has a benzoate ester instead of an acetic acid ester, which can affect its chemical properties and applications.
Properties
IUPAC Name |
tert-butyl 2-[(4-iodophenyl)methoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IO3/c1-13(2,3)17-12(15)9-16-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMGXIFGLCNOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.